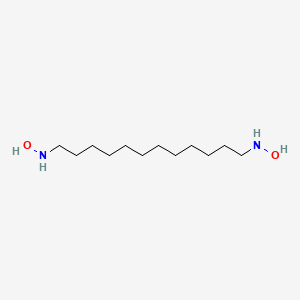
N~1~,N~12~-Dihydroxydodecane-1,12-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~12~-Dihydroxydodecane-1,12-diamine: is an organic compound with the molecular formula C12H28N2O2 It is a type of diamine with hydroxyl groups attached to the terminal carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~12~-Dihydroxydodecane-1,12-diamine typically involves the reaction of dodecanedioic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of N1,N~12~-Dihydroxydodecane-1,12-diamine involves large-scale chemical processes that optimize yield and purity. These methods often include continuous flow reactors and advanced purification techniques to obtain high-quality products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~12~-Dihydroxydodecane-1,12-diamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedione, while reduction can produce dodecanediamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~12~-Dihydroxydodecane-1,12-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various polymers and complex organic molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a component in the design of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In industrial applications, N1,N~12~-Dihydroxydodecane-1,12-diamine is used in the production of specialty chemicals, coatings, and adhesives. Its properties make it suitable for use in high-performance materials.
Wirkmechanismus
The mechanism of action of N1,N~12~-Dihydroxydodecane-1,12-diamine involves its interaction with specific molecular targets. The hydroxyl and amine groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can affect cellular processes, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~12~-Diacetylspermine:
N~1~,N~12~-Dodecanediamine: A related diamine used in the production of nylon and other polymers.
N~1~,N~12~-(Dodecane-1,12-diyl)bis(9-acridinamine): A compound with similar structural features used in various chemical applications.
Uniqueness: N1,N~12~-Dihydroxydodecane-1,12-diamine is unique due to the presence of both hydroxyl and amine groups, which provide versatile reactivity and functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse applications.
Eigenschaften
CAS-Nummer |
89243-02-7 |
|---|---|
Molekularformel |
C12H28N2O2 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
N-[12-(hydroxyamino)dodecyl]hydroxylamine |
InChI |
InChI=1S/C12H28N2O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h13-16H,1-12H2 |
InChI-Schlüssel |
MONYZIGHCWQJEO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCNO)CCCCCNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


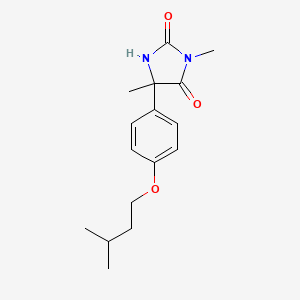

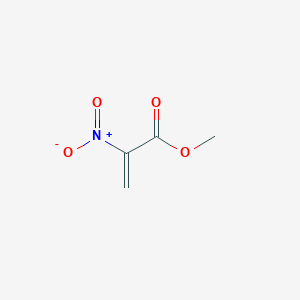
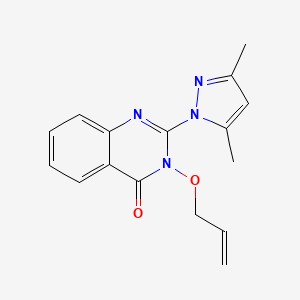
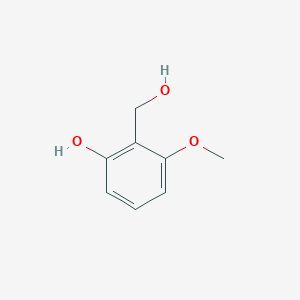
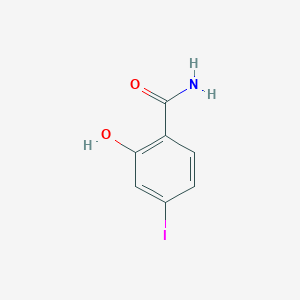
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
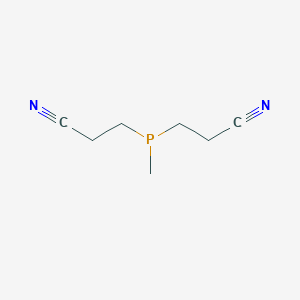

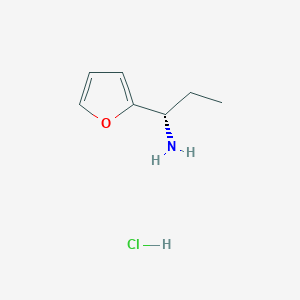
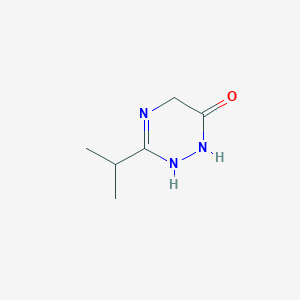
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)

